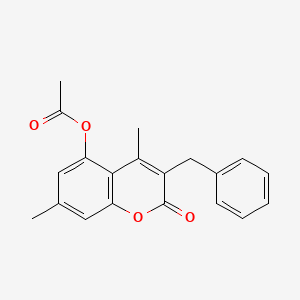
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate is a chemical compound that belongs to the class of flavonoids. Flavonoids are a group of polyphenolic compounds that are widely distributed in the plant kingdom and have been found to possess a diverse range of biological activities. This compound has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate in lab experiments is its potent biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate. One direction is to investigate its potential therapeutic effects in animal models of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential therapeutic effects in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate can be achieved by several methods. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its various biological activities. It has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been found to possess anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Furthermore, this compound has been found to possess anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-9-17(23-14(3)21)19-13(2)16(20(22)24-18(19)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBXRJICIJYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)
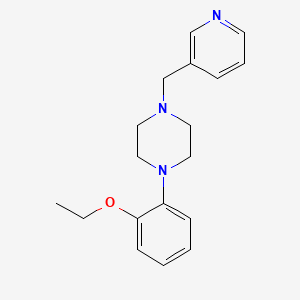

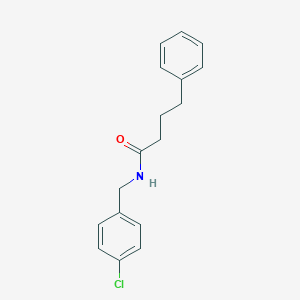

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
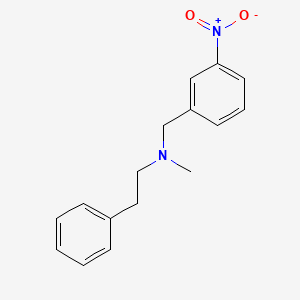
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)

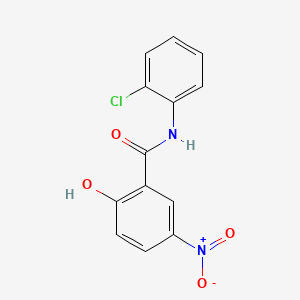
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
